molecular formula C30H48O4 B1139182 Alisol G CAS No. 155521-46-3

Alisol G

Cat. No. B1139182
CAS RN: 155521-46-3
M. Wt: 472.7
InChI Key:
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Description

Alisol G, also known as 25-Anhydroalisol A, is a natural product isolated from Rhizoma Alismatis . It exhibits hCE2 inhibitory effects .


Synthesis Analysis

Alisol G is a tetracyclic triterpene from Alismatis rhizoma (zexie), which can effectively reduce the weight of obese mice . The concentration of Alisol G in rat tissue can be detected by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .


Molecular Structure Analysis

The Alisol G molecule contains a total of 85 bond(s). There are 37 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), 3 hydroxyl group(s), and 3 secondary alcohol(s) .


Chemical Reactions Analysis

The interaction of Alisol G with c-myc DNA is a process of static quenching. The binding constants and thermodynamic constants indicate that a 1:1 complex is formed between Alisol G and c-myc DNA . Moreover, metal ions strengthen the interaction between Alisol G and c-myc DNA .


Physical And Chemical Properties Analysis

Alisol G has a density of 1.1±0.1 g/cm3, a boiling point of 598.4±50.0 °C at 760 mmHg, and a flash point of 329.8±26.6 °C . It is soluble in methanol, ethanol, DMSO, and other organic solvents .

Mechanism of Action

Target of Action

Alisol G, a triterpenoid from Alismatis Rhizoma, has been found to interact with several targets. The primary targets include c-myc DNA and CB1R (Cannabinoid receptor type 1) . These targets play crucial roles in cellular processes such as cell proliferation and lipid metabolism .

Mode of Action

Alisol G forms a 1:1 complex with c-myc DNA, a process described as static quenching . This interaction is strengthened by the presence of metal ions, particularly Cu2+ and Fe3+ . The binding affinity between Alisol G-Fe3+ complex and c-myc DNA is higher than that of the Alisol G-Cu2+ complex . Alisol G also acts as a CB1R antagonist , as suggested by its IC50 value of 34.8 µmol/L .

Biochemical Pathways

Alisol G influences several biochemical pathways. It has been found to activate the AMPKα signaling pathway , leading to down-regulation of SREBP-1c, ACC, FAS and up-regulation of CPT1 and ACOX1 . This modulation of lipid metabolism pathways contributes to Alisol G’s hypolipidemic effects .

Pharmacokinetics

The pharmacokinetic properties of Alisol G have been studied using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Alisol G is primarily distributed in the intestinal midgut, mucosa, and small intestine , with minimal brain exposure . This suggests that the intestine may be the main site of Alisol G’s action .

Result of Action

Alisol G exhibits significant anti-proliferative effects . It inhibits the proliferation and metastasis of MDA-MB-231 cells, a breast cancer cell line . Alisol G also induces autophagy, a process that contributes to its cytotoxic effects . Furthermore, it has been found to have anti-hepatoma effects, particularly when combined with metal ions .

Action Environment

The action of Alisol G is influenced by environmental factors such as the presence of metal ions. The combination of Alisol G with metal ions (Cu2+, Fe3+) has been found to enhance its anti-hepatoma efficiencies . This suggests that the efficacy and stability of Alisol G can be modulated by specific environmental conditions .

Safety and Hazards

Alisol G is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes. Prolonged exposure can cause serious damage to health .

Future Directions

A combination of Alisol G and metal ions (Cu2+, Fe3+) has been identified to augment anti-hepatoma efficiencies of Alisol G . This suggests that Alisol G in combination with metal ions may be an efficient and promising option for the treatment of liver cancer .

properties

IUPAC Name

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNDANGOFVYODW-XCXJHVMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318735
Record name Alisol G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alisol G

CAS RN

155521-46-3
Record name Alisol G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155521-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisol G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the mechanism of action of Alisol G?

A1: Alisol G acts as a CB1R antagonist, primarily targeting peripheral CB1Rs. [] While its exact mechanism is still under investigation, studies suggest that it binds to CB1Rs and blocks the binding of endogenous cannabinoids, thereby inhibiting the downstream signaling pathways associated with metabolic regulation, potentially leading to reduced food intake and weight loss. []

Q2: What is the structural characterization of Alisol G?

A2: Alisol G is a protostane-type triterpene with the molecular formula C30H48O4. [] Its structure is characterized by a protostane skeleton with hydroxyl groups at positions 11β, 23S, and 24S, and a double bond between C-13 and C-17. [, ] Detailed spectroscopic data, including 1H-NMR, 13C-NMR, DEPT 90, DEPT 135, HSQC, HMBC, 1H-1H COSY, and ESI-MS, have been used to elucidate its structure. []

Q3: What is the pharmacokinetic profile of Alisol G?

A3: Studies in rats have shown that Alisol G is primarily distributed in the intestinal tract, with the highest concentrations found in the midgut, mucosa, and small intestine. [] Notably, Alisol G exhibits limited brain exposure, suggesting that it does not readily cross the blood-brain barrier (BBB). [] This characteristic supports its potential as a peripheral CB1R antagonist, potentially minimizing central nervous system-related side effects.

Q4: What is the evidence supporting Alisol G's potential for treating obesity?

A4: Animal studies have demonstrated the hypolipidemic effects of Alisol G. In diabetic rats fed a high-fat and high-sugar diet, Alisol G significantly reduced serum total cholesterol and low-density lipoprotein cholesterol levels. [] Furthermore, Alisol G treatment altered the composition of gut microflora, particularly those involved in lipid metabolism, and modulated the expression of genes associated with cholesterol metabolism in the liver. []

Q5: How does the structure of Alisol G relate to its anti-proliferative activity?

A5: Research suggests that the C-16 oxidation state and the double bond between C-13 and C-17 in Alisol G's structure are crucial for its anti-proliferative activity against various cancer cell lines. [] Alisol G, along with other Alisma orientale-derived terpenoids like Alisol A, Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate, exhibited inhibitory effects on cancer cell proliferation, with Alisol B and Alisol B 23-acetate showing the highest potency. [] This structure-activity relationship provides valuable insights for developing more potent and selective anti-cancer agents.

Q6: What analytical methods are used to quantify Alisol G?

A6: Several analytical techniques have been employed to detect and quantify Alisol G in biological samples. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for determining Alisol G concentrations in rat tissues. [] This method allows for accurate quantification of Alisol G, even at low concentrations, enabling researchers to study its pharmacokinetic properties. Additionally, ultra-fast liquid chromatography (UFLC) coupled with a diode array detector (DAD) has been used to simultaneously determine Alisol G and other triterpenoids in Alisma orientale extracts. [] These analytical methods are crucial for quality control and standardization of Alisma orientale preparations.

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